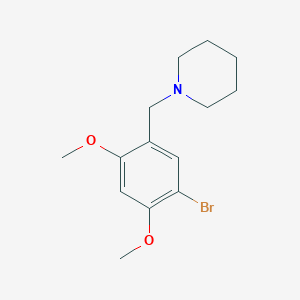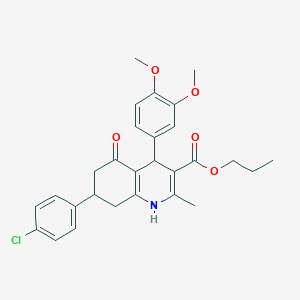
1-(5-bromo-2,4-dimethoxybenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2,4-dimethoxybenzyl)piperidine, also known as BDMP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BDMP belongs to the class of compounds known as benzylpiperidines, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine is not fully understood. However, it has been suggested that it may act as a modulator of the dopaminergic and glutamatergic systems in the brain. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been shown to have affinity for the sigma-1 receptor, which is involved in a range of cellular processes, including ion channel regulation and neurotransmitter release.
Biochemical and Physiological Effects
1-(5-bromo-2,4-dimethoxybenzyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, which may contribute to its neuroprotective effects. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been shown to have antioxidant properties, which may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-bromo-2,4-dimethoxybenzyl)piperidine in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, one limitation is that it has a relatively short half-life, which may make it difficult to achieve consistent results.
Direcciones Futuras
There are a number of future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)piperidine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been investigated for its potential as a treatment for drug addiction and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
1-(5-bromo-2,4-dimethoxybenzyl)piperidine has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to have a range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-17-13-9-14(18-2)12(15)8-11(13)10-16-6-4-3-5-7-16/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLAVRDIPHRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)


![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5161852.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)

![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)

![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B5161903.png)
